Mesaconitine (Standard)

Description

BenchChem offers high-quality Mesaconitine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesaconitine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

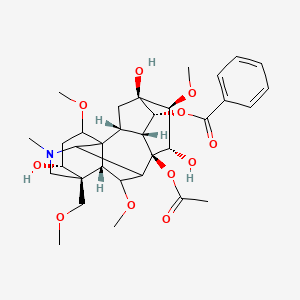

IUPAC Name |

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJBXVYNBQQBD-SHANDMFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)C56[C@H](C[C@H]([C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-64-9 |

Source

|

| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Mesaconitine's Role in the Activation of Noradrenergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843) (MA), a C19 diterpenoid alkaloid derived from plants of the Aconitum genus, is renowned for its potent biological activities and significant toxicity.[1] Its primary pharmacological effects, including analgesia and antiepileptiform actions, are intrinsically linked to its interaction with the central noradrenergic system.[1][2] This technical guide provides an in-depth examination of the molecular and cellular mechanisms through which mesaconitine activates noradrenergic neurons. The core mechanism involves a dual action: the modulation of voltage-gated sodium channels leading to an increased intracellular sodium concentration, which in turn indirectly inhibits the reuptake of norepinephrine (B1679862) (NE), and the direct promotion of NE release from nerve endings.[1][3][4] This elevation of extracellular NE levels enhances noradrenergic signaling, primarily through β-adrenergic receptors, leading to increased neuronal excitability in regions like the hippocampus.[5] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction

Aconitum alkaloids, particularly diester-diterpenoids like mesaconitine, have a long history in traditional medicine, but their use is limited by a narrow therapeutic window and high toxicity.[1] The neuropharmacological profile of mesaconitine is complex, with effects on the central noradrenergic and serotonergic systems.[1][6] It behaves similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants by increasing the availability of norepinephrine in the synaptic cleft.[1] This guide focuses specifically on the mechanisms underpinning the activation of noradrenergic pathways, a critical aspect of both its therapeutic potential and its toxicological profile.

Core Mechanism: Modulation of Voltage-Gated Sodium Channels

The foundational action of mesaconitine, like other toxic Aconitum alkaloids, is its interaction with voltage-gated sodium channels (VGSCs) on the membranes of excitable cells, including neurons.[7][8] Mesaconitine binds to neurotoxin binding site 2 on the alpha-subunit of the channel, which suppresses the channel's inactivation.[8][9] This leads to a persistent influx of sodium ions (Na+), causing prolonged membrane depolarization.[7][10] While this initially causes hyperexcitability, the massive and sustained Na+ influx ultimately leads to a state of complete inexcitability and neurotransmission suppression.[7][8] This primary action on VGSCs is the indirect trigger for its effects on the noradrenergic system.[3][4]

Activation of Noradrenergic Neurons

Mesaconitine activates the noradrenergic system through a multi-faceted process that elevates extracellular norepinephrine levels. This occurs primarily through the inhibition of norepinephrine reuptake and potentially through enhanced neurotransmitter release.

Inhibition of Norepinephrine Reuptake

A key mechanism for increasing synaptic norepinephrine is the inhibition of its reuptake transporter (NET). Studies have shown that mesaconitine inhibits the uptake of radiolabeled norepinephrine ([3H]noradrenaline) in rat hippocampal synaptosomes in a concentration-dependent fashion.[5] This effect is believed to be an indirect consequence of VGSC activation. The persistent Na+ influx caused by mesaconitine increases the intracellular sodium concentration in the synaptosomes, which in turn blocks the function of the Na+-dependent norepinephrine transporter.[3][4] This is supported by findings that the Na+ channel blocker tetrodotoxin (B1210768) prevents the inhibitory action of aconitine (B1665448) alkaloids on norepinephrine uptake.[4]

Enhanced Norepinephrine Release

In addition to blocking reuptake, evidence suggests that mesaconitine can directly promote the release of norepinephrine from sympathetic nerve fibers.[1] Studies on isolated guinea-pig vas deferens showed that mesaconitine induced contractions by enhancing the neuronal release of noradrenaline.[1] This action, combined with reuptake inhibition, leads to a significant and sustained increase in the concentration of norepinephrine at the synapse, amplifying its effect on postsynaptic receptors.

Electrophysiological Correlates of Noradrenergic Activation

The functional consequence of increased synaptic norepinephrine is an enhancement of neuronal excitability. In rat hippocampal slices, a low concentration of mesaconitine (10 nM) was shown to increase the amplitude of the postsynaptic population spike by 31.10% ± 6.7% and to trigger additional spikes.[5] Crucially, this enhancement of neuronal activity was completely abolished by the β-adrenoceptor antagonists propranolol (B1214883) and timolol (B1209231) (1 µM), confirming that the effect is mediated by the activation of the noradrenergic system.[5]

Signaling Pathways and Receptor Involvement

The increased levels of norepinephrine resulting from mesaconitine's actions activate postsynaptic adrenergic receptors. The specific downstream effects depend on the receptor subtypes involved.

Role of β-Adrenergic Receptors

Evidence strongly points to the involvement of β-adrenergic receptors in mediating mesaconitine's effects. As mentioned, the enhancement of hippocampal excitability is blocked by β-antagonists.[5] Furthermore, the analgesic properties of mesaconitine are linked to the activation of β-adrenoceptors, which are coupled to Gs proteins.[1] Activation of this pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that modulates neuronal function.[1]

References

- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Different effects on [3H]noradrenaline uptake of the Aconitum alkaloids aconitine, 3-acetylaconitine, lappaconitine, and N-desacetyllappaconitine in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mesaconitine - Wikipedia [en.wikipedia.org]

- 8. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural Sources of Mesaconitine in Aconitum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) is a highly toxic C19 diterpenoid alkaloid naturally occurring in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. However, the narrow therapeutic window of aconite alkaloids, including mesaconitine, necessitates a thorough understanding of their distribution and concentration in different plant species and parts. This technical guide provides a comprehensive overview of the natural sources of mesaconitine in Aconitum species, detailing quantitative data, experimental protocols for its analysis, and insights into its molecular mechanisms of action.

Mesaconitine Distribution in Aconitum Species

Mesaconitine is found in numerous Aconitum species, with its concentration varying significantly depending on the species, geographical origin, time of harvest, and the specific plant part. The roots and tubers are generally the primary sites of accumulation for this and other toxic alkaloids.[2]

Table 1: Quantitative Content of Mesaconitine in Various Aconitum Species

| Aconitum Species | Plant Part | Mesaconitine Content | Analytical Method | Reference |

| Aconitum carmichaeli | Raw Tuber | 0.027% | HPLC | [3] |

| Aconitum kusnezoffii | Raw Tuber | Not explicitly quantified, but present | HPLC-ESI/MS/MS | [4] |

| Aconitum japonicum | Not specified | Present | Not specified | [1] |

| Aconitum jaluense | Not specified | Present | Not specified | [1] |

| Aconitum heterophyllum | Tuber | Present, but not quantified | UHPLC-DAD-QTOF-IMS | [5] |

| Aconitum pendulum | Not specified | Present | UPLC-Q-TOF/MS | [6] |

Note: This table is a compilation of available data. Direct comparison between studies may be limited due to variations in analytical methods, sample preparation, and the geographical source of the plant material.

Experimental Protocols for Mesaconitine Analysis

Accurate quantification of mesaconitine is crucial for the quality control of herbal medicines and for toxicological studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the most common and reliable methods for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Mesaconitine Quantification

This protocol is based on the method described for the analysis of aconite alkaloids in Aconitum carmichaeli and Aconitum kusnezoffii.[3][4]

1. Sample Preparation (Extraction): a. Pulverize dried plant material (e.g., tubers) to a fine powder. b. Accurately weigh 1.0 g of the powder. c. Add 20 mL of an extraction solvent (e.g., 70% methanol). d. Sonicate the mixture for 30 minutes. e. Allow the mixture to stand for 60 minutes. f. Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC System and Conditions:

- HPLC System: Agilent 1100 series or equivalent.

- Column: XTerra RP18 column (5 µm, 4.6 mm × 250 mm).[3]

- Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.03 M ammonium (B1175870) hydrogen carbonate.[3]

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 235 nm.

- Column Temperature: 25 °C.

3. Quantification: a. Prepare a series of standard solutions of mesaconitine of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Inject the prepared sample extract into the HPLC system. d. Determine the concentration of mesaconitine in the sample by comparing its peak area to the calibration curve.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for Mesaconitine Analysis

This protocol provides a more sensitive and selective method for the identification and quantification of mesaconitine, as described for the analysis of Aconitum heterophyllum and Aconitum pendulum.[5][6]

1. Sample Preparation: a. Follow the same extraction procedure as described in Protocol 1.

2. UHPLC-Q-TOF/MS System and Conditions:

- UHPLC System: Agilent 1290 Infinity II or equivalent.

- MS System: Agilent 6550 iFunnel Q-TOF LC/MS or equivalent.

- Column: Waters Acquity UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm).[7]

- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.

- Mass Range: m/z 100-1000.

3. Data Acquisition and Analysis: a. Acquire data in full scan mode for qualitative analysis and in targeted MS/MS mode for quantitative analysis. b. Identify mesaconitine based on its accurate mass and fragmentation pattern. c. Quantify mesaconitine using a standard calibration curve.

Signaling Pathways of Mesaconitine

Mesaconitine exerts its potent physiological and toxicological effects primarily through its interaction with voltage-gated sodium channels and the noradrenergic system.

Interaction with Voltage-Gated Sodium Channels

Mesaconitine binds to site 2 of the voltage-gated sodium channels in excitable membranes, such as those in neurons and cardiomyocytes.[1] This binding leads to a persistent activation of the sodium channels by preventing their inactivation.[1] The continuous influx of sodium ions (Na+) causes membrane depolarization, leading to a state of hyperexcitability, which can manifest as cardiac arrhythmias and neurotoxicity.[1]

Modulation of the Noradrenergic System

Mesaconitine has been shown to interact with the noradrenergic system, which plays a role in its analgesic effects.[8] It can inhibit the reuptake of noradrenaline (norepinephrine), leading to an increased concentration of this neurotransmitter in the synaptic cleft.[9] This enhanced noradrenergic signaling is thought to contribute to its antinociceptive properties. At low concentrations, it can have an excitatory action, while at high concentrations, it can be depressant.[1]

Conclusion

This technical guide provides a foundational understanding of mesaconitine as a natural constituent of Aconitum species. The presented quantitative data, though not exhaustive, highlights the variability of mesaconitine content and underscores the importance of rigorous analytical methods for quality control and safety assessment of Aconitum-derived products. The detailed experimental protocols offer a starting point for researchers to develop and validate their own analytical procedures. Furthermore, the elucidation of mesaconitine's signaling pathways provides crucial insights for drug development professionals exploring its potential therapeutic applications and for toxicologists investigating its mechanisms of toxicity. Further research is warranted to expand the quantitative database of mesaconitine across a wider range of Aconitum species and to further unravel the complexities of its pharmacological and toxicological profiles.

References

- 1. Mesaconitine - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An integrated strategy of UPLC-Q-TOF/MS and HPTLC/PAD-DESI-MSI for the analysis of chemical variations: A case study of Tibetan medicine Tiebangchui - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 8. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Aconitine-Type Diterpenoid Alkaloids

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Biosynthesis of Diterpenoid Alkaloids like Mesaconitine (B191843)

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of C19-diterpenoid alkaloids (DAs), with a focus on aconitine-type structures such as mesaconitine. The biosynthesis of these complex natural products is a multi-step process involving several enzyme families, starting from common isoprenoid precursors. While the initial steps leading to the diterpene skeleton are well-established, the later tailoring steps that create the vast diversity of these alkaloids are still an active area of research.

Overview of the Diterpenoid Alkaloid Biosynthetic Pathway

The biosynthesis of mesaconitine and other aconitine-type alkaloids can be divided into three main phases:

-

Formation of the Universal Diterpene Precursor: Like all terpenoids, the pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[1][2] Four molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4]

-

Assembly of the Diterpene Skeleton: GGPP undergoes a series of cyclizations catalyzed by terpene synthases (TPSs) to form the characteristic polycyclic hydrocarbon skeletons. For aconitine-type alkaloids, this involves the formation of an ent-atisane skeleton.[5][6]

-

Tailoring and Functionalization: The core skeleton is then subjected to extensive post-modifications, including oxidation, hydroxylation, methylation, acylation, and the crucial incorporation of a nitrogen atom, which are catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s), acyltransferases, and methyltransferases.[7] These steps lead to the formation of the final bioactive compounds like mesaconitine.

The complete enzymatic sequence for the later tailoring steps remains partially unresolved, with many intermediates and enzymes yet to be fully characterized.[4][8]

Key Stages of the Biosynthetic Pathway

The pathway is initiated from the universal C5 isoprenoid units, IPP and DMAPP.

-

IPP and DMAPP Synthesis: These precursors are generated via the MVA pathway in the cytosol or the MEP pathway in plastids.[1][2]

-

GGPP Formation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to produce the C20 compound GGPP.[3][8]

-

Cyclization to ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step in diterpenoid biosynthesis is the protonation-initiated cyclization of GGPP by ent-copalyl diphosphate synthase (CPS) to yield the bicyclic intermediate ent-CPP.[3][9]

-

Formation of the Atisane Skeleton: Class I diterpene synthases, such as kaurene synthase-like (KSL) enzymes, further cyclize ent-CPP into various tetracyclic diterpene skeletons.[5] For mesaconitine and related compounds, the key precursor is the ent-atisane scaffold.[5][6] The biosynthesis is presumed to proceed via an atisenol route.[3]

A defining feature of diterpenoid alkaloids is the incorporation of a nitrogen atom, which typically forms a piperidine (B6355638) ring.

-

Nitrogen Source: Recent studies have shown that ethanolamine, derived from the decarboxylation of L-serine, is the preferred source of nitrogen for the majority of detected diterpenoid alkaloids.[7][10]

-

Key Enzymes: The incorporation involves a series of reactions catalyzed by CYP450s and a reductase.[10] This process leads to the formation of key intermediates like atisinium.[7]

-

Skeletal Rearrangement: The initial C20 atisane-type skeleton undergoes a complex series of oxidative modifications and skeletal rearrangements to form the C19 aconitane (B1242193) skeleton characteristic of mesaconitine.[5][6] This transformation involves the loss of a carbon atom and the intricate formation of the hexacyclic ring system.[3]

The final structure of mesaconitine is achieved through a series of tailoring reactions that add functional groups to the aconitane core. These reactions are responsible for the compound's bioactivity and toxicity.

-

Oxidation and Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) play a critical role in introducing hydroxyl groups at various positions on the skeleton.[1]

-

Acylation and Methylation: The hydroxyl groups are subsequently modified by acyltransferases and methyltransferases. Mesaconitine features an acetyl group at C-8 and a benzoyl group at C-14, as well as several methoxy (B1213986) groups.[5][11] BAHD acyltransferases are a family of enzymes implicated in these acylation steps.[12]

The following diagram illustrates the proposed biosynthetic pathway leading to the core aconitane skeleton.

Quantitative Data

Specific quantitative data on enzyme kinetics and intermediate yields for the mesaconitine biosynthetic pathway are not extensively reported in the literature. However, pharmacokinetic studies on mesaconitine and its metabolites provide valuable quantitative insights into its disposition and metabolism after administration. The following table summarizes key parameters from a study using UPLC-MS/MS.

| Compound | Parameter | Value | Unit | Reference |

| 10-hydroxy mesaconitine | Bioavailability (Oral) | 17.6 | % | [13] |

| 10-hydroxy mesaconitine | t1/2 (Oral) | 3.1 ± 0.4 | h | [13] |

| 10-hydroxy mesaconitine | t1/2 (Intravenous) | 1.3 ± 0.6 | h | [13] |

| 10-hydroxy mesaconitine | AUC(0-t) (Oral, 5 mg/kg) | 207.6 ± 72.9 | ng/mL·h | [13] |

| 10-hydroxy mesaconitine | AUC(0-t) (IV, 0.1 mg/kg) | 23.6 ± 5.9 | ng/mL·h | [13] |

| Aconitine Analogues | LLOQ (in rat plasma) | 0.3 | ng/mL | [13] |

| Aconitine Analogues | Recovery (in rat plasma) | > 79.1 | % | [13] |

LLOQ: Lower Limit of Quantification; AUC: Area Under the Curve; t1/2: Half-life.

Methodological Overview for Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of mesaconitine relies on a combination of transcriptomics, functional genomics, and analytical chemistry. A typical experimental workflow for identifying and characterizing key enzymes, such as terpene synthases, is outlined below.

-

Transcriptome Sequencing and Gene Mining: High-throughput RNA sequencing (RNA-seq) is performed on different tissues of the source plant (e.g., Aconitum species), particularly the roots where alkaloids accumulate.[1][3] The resulting transcriptome is mined for candidate genes encoding enzyme families known to be involved in terpenoid biosynthesis (e.g., TPS, CYP450, KSL).[5][9]

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host system, such as E. coli or yeast (Saccharomyces cerevisiae).[14] This allows for the production and purification of the recombinant enzyme.

-

In Vitro Enzymatic Assays: The purified recombinant enzyme is incubated with a putative substrate (e.g., GGPP for a diterpene synthase).[5]

-

Product Identification: The reaction products are extracted and analyzed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][15] The structure of the product is confirmed by comparing its mass spectrum and retention time with authentic standards.

-

Pathway Reconstruction: By identifying the function of multiple enzymes, the steps of the biosynthetic pathway can be pieced together. Metabolic engineering strategies can then be employed in heterologous hosts to reconstruct parts of the pathway and enhance the production of target compounds.[16][17]

The logical flow of this experimental approach is visualized in the following diagram.

While specific protocols are highly detailed and vary between labs, the following provides a generalized methodology for an in vitro assay to test the function of a candidate diterpene synthase (diTPS) like a KSL.

1. Enzyme Preparation:

- The candidate KSL gene is expressed in E. coli, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford).

2. Reaction Setup:

- A typical reaction mixture (e.g., 500 µL) in a glass vial would contain:

- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).

- Divalent Cation Cofactor: 10-20 mM MgCl2.

- Substrate: 10-50 µM ent-CPP (the product of the upstream CPS enzyme).

- Purified Enzyme: 5-10 µg of the recombinant KSL.

- A control reaction is set up without the enzyme or with a heat-inactivated enzyme.

3. Incubation:

- The reaction mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or dodecane) to trap volatile terpene products.

- The vial is sealed and incubated at a suitable temperature (e.g., 30°C) for 1-4 hours.

4. Product Extraction and Analysis:

- After incubation, the vial is vortexed vigorously to extract the terpene products into the organic layer.

- The organic layer is carefully collected, and the solvent is evaporated under a gentle stream of nitrogen if concentration is needed.

- The sample is resuspended in a small volume of hexane (B92381) and analyzed by GC-MS.

5. Data Interpretation:

- The mass spectrum of the product peak is compared to spectral libraries (e.g., NIST) and authentic standards of expected diterpenes (e.g., ent-atisene, ent-kaurene) to identify the product and thus confirm the function of the enzyme.[5]

Conclusion and Future Prospects

The biosynthesis of mesaconitine is a fascinating example of the chemical complexity generated by plant metabolic pathways. While the foundational steps of diterpene synthesis are understood, the specific enzymes and intermediates that decorate the aconitane core remain a significant frontier in natural product research. Future work combining multi-omics approaches with synthetic biology will be crucial to fully elucidate the remaining steps.[10][18] A complete understanding of this pathway will not only provide profound insights into plant biochemistry but also enable metabolic engineering and synthetic biology approaches for the sustainable production of these medicinally important, yet highly toxic, compounds.[16][19]

References

- 1. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pathway elucidation and engineering of plant-derived diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic engineering of plant alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Toxicological Profile of Mesaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent physiological activity and significant toxicity. This technical guide provides a comprehensive overview of the toxicological profile of mesaconitine, intended for researchers, scientists, and professionals in drug development. The document details the acute, sub-acute, and potential chronic toxicities, with a focus on its cardiotoxic, neurotoxic, and hepatotoxic effects. Key mechanistic insights are provided, including its action as a voltage-gated sodium channel activator, leading to subsequent ion imbalances and activation of downstream signaling pathways such as MAPK and PI3K/Akt, ultimately resulting in oxidative stress and apoptosis. This guide synthesizes available quantitative data, outlines experimental methodologies, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of mesaconitine's toxicological properties.

Introduction

Mesaconitine (MA) is a highly toxic diterpene alkaloid that, despite its toxicity, has been investigated for potential therapeutic applications. Its primary mechanism of action involves the activation of voltage-gated sodium channels, leading to a cascade of downstream effects that manifest as cardiotoxicity, neurotoxicity, and hepatotoxicity.[1][2] A thorough understanding of its toxicological profile is crucial for risk assessment and the development of potential therapeutic strategies involving this compound.

Quantitative Toxicology Data

The available quantitative data on the toxicity of mesaconitine is primarily focused on acute and short-term sub-acute exposures.

Table 1: Acute Lethal Dose (LD50) of Mesaconitine

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 1.9 | [2][3] |

| Mouse | Intravenous | 0.068 | [3] |

| Rat | - | - | No data available |

Table 2: Sub-Acute Toxicity of Mesaconitine in Rats (6-Day Study)

| Dose Group | Administration | Key Observations | Reference(s) |

| Low-dose | 0.8 mg/kg/day (Oral) | Decreased body weight and liver coefficient. | [2] |

| High-dose | 1.2 mg/kg/day (Oral) | Significant decrease in body weight and liver coefficient. | [2] |

Note: There is a significant lack of data on No Observed Adverse Effect Levels (NOAEL) for sub-chronic and chronic exposures, as well as on genotoxicity, carcinogenicity, and developmental and reproductive toxicity (DART). One source indicates no classification for carcinogenicity to humans by the International Agency for Research on Cancer (IARC).

Toxicological Effects

Cardiotoxicity

Mesaconitine is a potent cardiotoxin, with its primary arrhythmogenic effects stemming from its action on voltage-gated sodium channels in cardiomyocytes.[1] This leads to an increased influx of sodium ions, prolonging the action potential duration and causing arrhythmias.

Neurotoxicity

The neurotoxic effects of mesaconitine are also linked to its interaction with voltage-gated sodium channels in neurons.[1] This can lead to neuronal hyperexcitability and subsequent excitotoxicity.

Hepatotoxicity

Studies have shown that mesaconitine can induce liver damage, as evidenced by decreased liver coefficients and histopathological changes in animal models.[2] The underlying mechanisms are thought to involve oxidative stress, inflammation, and apoptosis.[2]

Mechanistic Insights and Signaling Pathways

Primary Mechanism of Action: Voltage-Gated Sodium Channel Activation

Mesaconitine binds to site 2 of the voltage-gated sodium channels, causing them to remain in an open state.[1][3][4] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and hyperexcitability of cells such as neurons and cardiomyocytes.[1]

Downstream Signaling Pathways

The initial activation of sodium channels triggers a cascade of downstream signaling events that contribute to the toxic effects of mesaconitine.

-

Calcium Influx and Excitotoxicity: The sustained depolarization caused by sodium influx leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.[5][6][7] In neurons, this can lead to excitotoxicity, a process that contributes to neuronal damage.[3]

-

MAPK and PI3K/Akt Signaling: Mesaconitine has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2][8] These pathways are crucial in regulating cell proliferation, survival, and apoptosis, and their dysregulation by mesaconitine likely contributes to its toxic effects.

-

Oxidative Stress and Apoptosis: The disruption of cellular ion homeostasis and the activation of signaling pathways like MAPK can lead to increased production of reactive oxygen species (ROS), causing oxidative stress.[2] This, in turn, can trigger the mitochondrial apoptosis pathway, characterized by the involvement of proteins such as Bax, cytochrome c, and caspases.[9][10][11][12]

Experimental Protocols

Detailed, step-by-step protocols for assessing mesaconitine toxicity are essential for reproducible research. The following are generalized protocols for key assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of mesaconitine for the desired duration. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14][15][16]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, phospho-Akt, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]

Visualizations

Signaling Pathways

Caption: Signaling pathway of Mesaconitine-induced toxicity.

Experimental Workflow

Caption: General experimental workflow for toxicological assessment.

Conclusion

Mesaconitine exhibits a complex toxicological profile characterized by potent cardiotoxic, neurotoxic, and hepatotoxic effects. Its primary mechanism of action, the activation of voltage-gated sodium channels, initiates a cascade of events involving calcium influx, and the dysregulation of key signaling pathways such as MAPK and PI3K/Akt, ultimately leading to oxidative stress and apoptosis. While acute toxicity data is available, there is a clear need for further research into the sub-chronic and chronic effects of mesaconitine, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers working to further elucidate the toxicological properties of this potent alkaloid.

References

- 1. Mesaconitine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action of toxins on the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Influx: Initiation of Neurotransmitter Release [web.williams.edu]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Unlocking renal Restoration: Mesaconine from Aconitum plants restore mitochondrial function to halt cell apoptosis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

Mesaconitine: A Technical Examination of its Cardiotoxic and Neurotoxic Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the cardiotoxic and neurotoxic effects of Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum species. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields.

Abstract

Mesaconitine (MA), a principal bioactive and toxic component of Aconitum roots, presents a significant risk of severe poisoning, primarily targeting the cardiovascular and nervous systems.[1][2] Its toxicity stems from its potent interaction with voltage-gated sodium channels, leading to a cascade of downstream effects including cellular hyperexcitability, ion homeostasis disruption, and apoptosis.[1][2] This guide synthesizes the current understanding of Mesaconitine's toxicological profile, detailing the molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.

Core Toxicological Mechanisms

The primary mechanism underlying both the cardiotoxic and neurotoxic effects of Mesaconitine is its action on voltage-sensitive sodium channels (VGSCs).[2][3] Mesaconitine binds to site 2 of the open state of these channels, which prevents their inactivation and leads to a persistent influx of sodium ions.[2] This sustained depolarization of excitable cell membranes, including those of cardiomyocytes and neurons, is the initiating event for a series of deleterious cellular responses.[1][2]

Cardiotoxicity

The persistent activation of sodium channels in cardiomyocytes by Mesaconitine leads to severe cardiac arrhythmias.[1][4] The massive influx of Na+ disrupts the normal cardiac action potential, causing a depolarization of the resting membrane potential and a reduction in the action potential amplitude and duration.[4] This disruption manifests as various arrhythmias, including ventricular premature beats, atrioventricular blockade, ventricular tachycardia, and ventricular fibrillation.[1][4] Studies in guinea pigs have indicated that Mesaconitine may have a more potent arrhythmogenic effect than the more widely known aconitine (B1665448).[1][4]

Furthermore, Mesaconitine has been shown to attenuate the Na+/K+ pump current (INa/K) and increase the peak Na+ current (INa) by accelerating sodium channel activation.[4] This leads to an increase in intracellular Na+ and subsequently Ca2+ concentrations, contributing to calcium overload, a known trigger for cardiac injury and apoptosis.[4][5]

Neurotoxicity

In the nervous system, the continuous activation of VGSCs by Mesaconitine initially causes a state of hyperexcitability, which can be followed by complete inexcitability of nerve cells due to the massive sodium influx.[1] This can lead to a range of neurological symptoms, from sensory disturbances like paresthesia to motor weakness.[2]

At the molecular level, Mesaconitine's neurotoxicity is multifaceted. It can induce the release of dopamine (B1211576) from dopaminergic neurons, and the resulting excess extracellular dopamine can lead to oxidative stress and neuronal apoptosis.[1] Additionally, Mesaconitine can cause an increase in extracellular excitatory amino acids (EAAs) like glutamate, leading to excitotoxicity, intracellular Ca2+ overload, and subsequent neuronal cell death.[5][6] The compound also interacts with the central noradrenergic and serotonin (B10506) systems, inhibiting noradrenaline uptake and exhibiting dose-dependent excitatory or depressant effects on neuronal activity.[1][7][8]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on Mesaconitine's toxicity.

| Parameter | Species/System | Value | Route of Administration | Reference |

| LD50 | Mouse | 1.9 mg/kg | Oral | [3][7] |

| LD50 | Mouse | 0.085 mg/kg | Intravenous | [3] |

| LD50 | Mouse | 0.213 mg/kg | Intraperitoneal | [3] |

| LD50 | Mouse | 0.204 mg/kg | Subcutaneous | [3] |

Table 1: Lethal Dose (LD50) of Mesaconitine in Mice. This table presents the median lethal dose of Mesaconitine administered through various routes.

| Parameter | Experimental System | Concentration | Effect | Reference |

| EC50 (Peak INa) | Guinea pig ventricular myocytes | 1.33 ± 0.16 μM | Half-maximal effective concentration for increasing peak Na+ current | [4] |

| Ki (Noradrenaline Uptake) | Rat hippocampal synaptosomes | 111.95 ± 18 nM | Inhibition constant for noradrenaline uptake | [8] |

| - | Rat hippocampal slices | 10 nM | Increased postsynaptic population spike amplitude by 31.10% ± 6.7% | [8] |

| - | HT22 mouse hippocampal neurons | 800 μM (72h) | Decreased cell viability to 70.67% | [9] |

| - | HT22 mouse hippocampal neurons | 1600 μM (72h) | Decreased cell viability to 45.11% | [9] |

Table 2: In Vitro Effects of Mesaconitine. This table details the effective concentrations of Mesaconitine in various in vitro experimental models.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the cardiotoxic and neurotoxic effects of Mesaconitine.

In Vivo Cardiotoxicity Assessment in Guinea Pigs

-

Animal Model: Male guinea pigs.

-

Procedure: Animals are anesthetized, and electrocardiogram (ECG) is continuously recorded. Mesaconitine (e.g., 25 μg/kg) is administered intravenously.

-

Endpoints: Observation and quantification of various types of arrhythmias, including ventricular premature beats (VPB), atrioventricular blockade (AVB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[4]

Electrophysiological Studies in Isolated Cardiomyocytes

-

Cell Model: Ventricular myocytes isolated from guinea pig hearts.

-

Technique: Whole-cell patch-clamp technique.

-

Protocols:

-

Action Potential Recording: Cells are stimulated to elicit action potentials. Parameters such as resting membrane potential (RMP), action potential amplitude (APA), and action potential durations (APDs) are measured before and after the application of Mesaconitine at various concentrations (e.g., 0.1, 0.3 μM).

-

Ion Channel Current Measurement: Specific voltage protocols are used to isolate and measure currents such as the peak sodium current (INa) and the Na+/K+ pump current (INa/K).[4]

-

Neurotransmitter Uptake Assay

-

Preparation: Synaptosomes are prepared from rat hippocampus.

-

Procedure: Synaptosomes are incubated with [3H]noradrenaline in the presence of varying concentrations of Mesaconitine. The uptake of the radiolabeled neurotransmitter is measured by liquid scintillation counting.

-

Analysis: The inhibition constant (Ki) is calculated to determine the potency of Mesaconitine in inhibiting noradrenaline uptake.[8]

In Vitro Neurotoxicity Assessment

-

Cell Line: HT22 mouse hippocampal neuron cells.

-

Assays:

-

Cell Viability: Cells are treated with different concentrations of Mesaconitine for a specified duration (e.g., 72 hours). Cell viability is assessed using assays such as the CCK-8 kit.

-

Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.

-

Oxidative Stress: The accumulation of reactive oxygen species (ROS) is measured using fluorescent probes.[9]

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mesaconitine's cardiotoxic signaling pathway.

Caption: Key neurotoxic mechanisms of Mesaconitine.

Caption: General experimental workflow for toxicity assessment.

Conclusion

Mesaconitine exhibits potent cardiotoxic and neurotoxic effects primarily through the persistent activation of voltage-gated sodium channels. This initial action triggers a cascade of events, including severe cardiac arrhythmias, disruption of neuronal function, calcium overload, oxidative stress, and ultimately, apoptosis in both cardiomyocytes and neurons. The quantitative data underscores its high toxicity, with lethal effects observed at low milligram per kilogram doses in animal models. A thorough understanding of these mechanisms is crucial for the clinical management of Aconitum poisoning and for guiding future research into potential therapeutic interventions. The experimental protocols and visualized pathways provided in this guide offer a foundational resource for professionals in the field.

References

- 1. Mesaconitine - Wikipedia [en.wikipedia.org]

- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. latoxan.com [latoxan.com]

- 4. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analgesic and Anti-inflammatory Properties of Mesaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, has been a subject of significant interest for its potent pharmacological activities. Traditionally used in various forms of medicine, modern scientific investigation has focused on elucidating the mechanisms behind its notable analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of Mesaconitine's properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While Mesaconitine is the primary focus, data from its close structural analog, Aconitine (B1665448), is included for comparative purposes where Mesaconitine-specific data is limited.

Analgesic Properties of Mesaconitine

Mesaconitine has demonstrated significant analgesic activity in various preclinical models of pain. Its effects are primarily attributed to its action on the central nervous system, distinguishing it from peripherally acting analgesics.

Quantitative Data: Analgesic Effects

The analgesic efficacy of Mesaconitine and the related compound Aconitine has been quantified in several standard animal models. The following tables summarize the key findings.

Table 1: Analgesic Effects of Mesaconitine and Aconitine in the Hot Plate Test

| Compound | Species | Dose | Route of Administration | Latency Time (s) | Pain Threshold Increase (%) | Reference |

| Aconitine | Mice | 0.3 mg/kg | Oral | 4.2 ± 0.65 | 17.12% | [1][2] |

| Aconitine | Mice | 0.9 mg/kg | Oral | 7.6 ± 1.42 | 20.27% | [1][2] |

| Aspirin (Control) | Mice | 200 mg/kg | Oral | 5.0 ± 1.42 | 19.21% | [1][2] |

Table 2: Analgesic Effects of Mesaconitine and Aconitine in the Acetic Acid-Induced Writhing Test

| Compound | Species | Dose | Route of Administration | Writhing Count | Inhibition (%) | Reference |

| Mesaconitine | Mice | 0.5 mg/kg | Oral | - | 80.4 ± 3.2% | [3] |

| Aconitine | Mice | 0.5 mg/kg | Oral | - | 75.3 ± 2.5% | [3] |

| Aconitine | Mice | 0.3 mg/kg | Oral | 9.17 ± 5.88 | 68% | [1][2] |

| Aconitine | Mice | 0.9 mg/kg | Oral | 7.00 ± 5.14 | 76% | [1][2] |

| Indomethacin (Control) | Mice | 10 mg/kg | Intraperitoneal | - | - | [3] |

| Aspirin (Control) | Mice | 200 mg/kg | Oral | 7.17 ± 3.66 | 75% | [1][2] |

Table 3: Analgesic Effects of Aconitine in the Formalin Test

| Compound | Species | Dose | Route of Administration | Phase | Licking Time (s) / Inhibition (%) | Reference |

| Aconitine | Mice | 0.3 mg/kg | Oral | Early (0-5 min) | 33.23% inhibition | [1] |

| Aconitine | Mice | 0.9 mg/kg | Oral | Early (0-5 min) | 20.25% inhibition | [1] |

| Aconitine | Mice | 0.3 mg/kg | Oral | Late (20-30 min) | 36.08% inhibition | [1] |

| Aconitine | Mice | 0.9 mg/kg | Oral | Late (20-30 min) | 32.48% inhibition | [1] |

| Aspirin (Control) | Mice | 200 mg/kg | Oral | Late (20-30 min) | 48.82% inhibition | [1] |

Experimental Protocols: Analgesia Assays

The hot plate test is a widely used method to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[4][5]

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C.[6] A transparent glass cylinder is placed on the surface to confine the animal.[4]

-

Animals: Swiss albino mice (20-25 g) are commonly used.[7]

-

Procedure:

-

Animals are fasted for a minimum of 3 hours before the experiment.

-

The test compound (e.g., Aconitine) or vehicle is administered orally.[1]

-

After a set absorption period (e.g., 30 minutes), each mouse is individually placed on the hot plate.[1][6]

-

The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.[4][5]

-

A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[8]

-

-

Data Analysis: The increase in latency time compared to the control group is calculated as the percentage of pain threshold improvement.[6]

This test is a chemical-induced visceral pain model used to evaluate peripheral and central analgesic effects.[9][10]

-

Animals: Male Swiss albino mice (20-25 g) are typically used.[7]

-

Procedure:

-

Animals are pre-treated with the test compound (e.g., Mesaconitine) or vehicle, usually via oral or intraperitoneal administration.[7][11]

-

After a specific absorption time (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally (10 mL/kg).[1][7]

-

Immediately after the injection, the animals are placed in an observation chamber.[9]

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-15 minutes).[1][9]

-

-

Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group.

Signaling Pathways in Mesaconitine-Induced Analgesia

The analgesic action of Mesaconitine is primarily mediated through the central nervous system, specifically involving the noradrenergic system.[12][13] It is understood that Mesaconitine does not exert its effects via opioid receptors.[12]

-

Central Noradrenergic System: Mesaconitine has been shown to enhance noradrenergic neurotransmission.[13] It inhibits the reuptake of noradrenaline (norepinephrine), leading to an increased concentration of this neurotransmitter in the synaptic cleft.[14] This elevated noradrenaline level activates inhibitory descending pain pathways, which in turn suppress the transmission of pain signals in the spinal cord.[15] The analgesic effect of Mesaconitine can be potentiated by the administration of norepinephrine (B1679862) and attenuated by β-adrenoceptor antagonists.[13]

Anti-inflammatory Properties of Mesaconitine

Mesaconitine also exhibits significant anti-inflammatory effects, which are believed to be mediated through its influence on the central nervous system and its ability to modulate key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity of Mesaconitine has been primarily evaluated using the carrageenan-induced paw edema model.

Table 4: Anti-inflammatory Effects of Mesaconitine in Carrageenan-Induced Paw Edema

| Compound | Species | Dose | Route of Administration | Time Post-Carrageenan | Edema Inhibition (%) | Reference |

| Mesaconitine | Mice | Not specified | Intracerebral | Dose-dependent | - | [16] |

| Radix Aconiti Carmichaeli Extract (High in Mesaconitine) | Mice | 60 mg/kg | Oral | 3 hours | Significant inhibition | [3] |

| Indomethacin (Control) | Mice | 10 mg/kg | Intraperitoneal | 3 hours | Significant inhibition | [3] |

Note: Specific quantitative data for edema inhibition by pure Mesaconitine is limited in the reviewed literature; however, studies consistently report its dose-dependent anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[17][18]

-

Animals: Wistar rats or Swiss albino mice are commonly used.[17][18]

-

Procedure:

-

The basal paw volume of the animals is measured using a plethysmometer.[18]

-

The test compound (e.g., Mesaconitine extract) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically 30-60 minutes before the carrageenan injection.[18]

-

A 1% solution of carrageenan in saline (e.g., 100 µL) is injected into the sub-plantar region of the right hind paw.[18][19]

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

-

-

Data Analysis: The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways in Mesaconitine's Anti-inflammatory Action

The anti-inflammatory effects of Mesaconitine are linked to the central nervous system and the modulation of pro-inflammatory signaling cascades, including the NF-κB pathway.[16]

-

Central Nervous System Involvement: Studies have shown that intracerebral administration of Mesaconitine produces a dose-dependent anti-inflammatory response in the carrageenan-induced paw edema model, suggesting a centrally mediated mechanism.[16]

-

NF-κB Pathway: While direct studies on Mesaconitine are emerging, related aconitine alkaloids are known to suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[20] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[21] By inhibiting the NF-κB pathway, Mesaconitine can potentially reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.

References

- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. Hot plate test - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 6. journals.plos.org [journals.plos.org]

- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 8. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 12. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mesaconitine - Wikipedia [en.wikipedia.org]

- 16. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Mesaconitine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between mesaconitine (B191843), a highly toxic norditerpenoid alkaloid, and voltage-gated sodium channels (VGSCs). It synthesizes key quantitative data, details common experimental protocols, and illustrates the fundamental mechanisms of action.

Core Mechanism of Action

Mesaconitine, like its analogue aconitine (B1665448), is a potent neurotoxin that primarily targets voltage-gated sodium channels, the fundamental proteins responsible for initiating and propagating action potentials in excitable cells like neurons, cardiomyocytes, and skeletal muscles.[1] The toxic effects are a direct result of its powerful modulation of VGSC function.[1]

Binding Site and State Dependency: Mesaconitine binds to the neurotoxin receptor site 2 on the α-subunit of the VGSC.[2][3] This site is located within the channel's pore.[2][4] The binding is highly state-dependent, with mesaconitine preferentially binding to the open state of the channel.[4][5][6] This means the alkaloid's effect is enhanced by channel activation, a characteristic known as use-dependency.[2]

Functional Consequences of Binding: Upon binding, mesaconitine induces profound changes in the channel's gating properties:

-

Persistent Activation: The primary effect is a persistent activation of the sodium channels.[2][5] Mesaconitine traps the channel in a modified open state, leading to a continuous influx of sodium ions (Na+).[1]

-

Shift in Activation Voltage: It causes a significant hyperpolarizing (negative) shift in the voltage-dependence of activation.[4][7][8] This means channels can open at or near the normal resting membrane potential, leading to hyperexcitability.[5][7]

-

Inhibition of Inactivation: The toxin prevents the channel from undergoing normal fast inactivation, the process that typically closes the channel within milliseconds of opening.[1][4] This prolongs the sodium current during an action potential.[4]

-

Reduced Peak Current: Paradoxically, mesaconitine can also cause a reduction in the peak sodium current, which is attributed to a partial blockage of the pore.[4]

This combination of effects disrupts normal cellular function, leading to uncontrolled nerve firing and muscle contraction, which underlies its severe cardiotoxic and neurotoxic symptoms.[1][2]

Quantitative Effects on VGSC Gating

The effects of aconitine alkaloids have been quantified across various VGSC subtypes using electrophysiological techniques. While specific data for mesaconitine is less abundant in readily available literature than for aconitine, the general effects are comparable. The following table summarizes typical quantitative changes induced by aconitine-like compounds.

| Parameter | Effect Description | Typical Quantitative Change | VGSC Subtype(s) | Reference |

| Activation (V½) | Hyperpolarizing shift in the voltage of half-maximal activation. | ~20-50 mV negative shift | Neuroblastoma, Frog Skeletal Muscle, rNaV1.2a | [2][7][8] |

| Inactivation (V½) | Hyperpolarizing shift in the steady-state inactivation curve. | ~20 mV negative shift | Frog Skeletal Muscle | [8] |

| Ion Selectivity | Reduced selectivity for Na+ ions. | Increased permeability to NH₄⁺, K⁺, and Cs⁺ | Neuroblastoma, Frog Skeletal Muscle | [7][9] |

| Binding Affinity (IC₅₀) | Concentration for 50% inhibition of specific binding. | 20 µM (for muscarinic receptor binding, competitive) | Mouse Forebrain | [10] |

Note: Data for aconitine is often used as a proxy for mesaconitine due to their structural and functional similarities. Specific values can vary significantly based on the experimental model, temperature, and specific alkaloid congener.

Standard Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like mesaconitine on VGSC function. It allows for precise control of the cell membrane potential and direct measurement of ion channel currents.

Objective: To characterize the effects of mesaconitine on the gating kinetics (activation, inactivation) of a specific VGSC subtype heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are transiently transfected with a plasmid DNA encoding the α-subunit of the desired human VGSC subtype (e.g., hNaV1.7) and often a β-subunit to ensure proper channel expression and function. A fluorescent marker (e.g., GFP) is co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto a transfected cell.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A further pulse of suction ruptures the membrane patch, achieving the "whole-cell" configuration.

-

The cell's membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

-

-

-

Voltage Protocols:

-

Activation Curve: From the holding potential, the membrane is depolarized with a series of voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak current at each voltage is measured and converted to conductance (G) to plot the conductance-voltage relationship.

-

Steady-State Inactivation Curve: A two-pulse protocol is used. Cells are held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 500 ms) to allow channels to inactivate, followed by a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of available (non-inactivated) channels.

-

Drug Application: Mesaconitine is applied to the bath solution via a perfusion system. To observe the use-dependent nature of the block, a train of short depolarizing pulses is often applied to encourage channels to enter the open state, facilitating drug binding.

-

-

Data Analysis:

-

Current-voltage (I-V) relationships are plotted.

-

Activation and inactivation curves are fitted with the Boltzmann equation to determine the half-maximal voltage (V½) and slope factor (k).

-

Changes in these parameters before and after drug application are quantified and statistically analyzed.

-

Summary and Implications for Drug Development

Mesaconitine is a classic example of a site 2 VGSC modulator that functions as a channel activator. Its key actions—promoting the open state, shifting activation voltage, and inhibiting inactivation—make it a valuable pharmacological tool for studying the structure and function of sodium channels. Understanding its binding site and the conformational changes it induces can provide a framework for designing novel therapeutics. While mesaconitine itself is too toxic for clinical use, its mechanism highlights the potential for developing drugs that could, for instance, selectively stabilize the inactivated state of a specific VGSC subtype for treating conditions like chronic pain or epilepsy.[11] The detailed study of its interactions continues to inform the development of safer and more selective VGSC-targeting agents.

References

- 1. Mesaconitine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of sodium channel ligands on muscarinic receptor binding in mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Activities of Mesaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843), a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, is a potent bioactive compound with a dual pharmacological profile.[1][2] While exhibiting significant analgesic, anti-inflammatory, and potential neuroprotective properties, its therapeutic application is severely hampered by a narrow therapeutic window and profound cardiotoxicity and neurotoxicity.[3][4][5] This technical guide provides an in-depth exploration of the pharmacological activities of mesaconitine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Analgesic and Antinociceptive Activities

Mesaconitine has demonstrated potent analgesic effects in various preclinical models of pain.[1] Its mechanism of action is complex, primarily involving the modulation of central and peripheral pain pathways. Evidence suggests that mesaconitine exerts its analgesic effects through the activation of the noradrenergic and serotonergic descending inhibitory systems.[1][6]

Quantitative Analgesic Data

| Parameter | Model | Animal | Route of Administration | Value | Reference |

| ED50 | Acetic acid-induced writhing | Mice | Intracerebroventricular (i.c.v.) | Not specified, but dose-dependent | [6] |

| Analgesic Effect | Tail flick test | Mice | Intracerebroventricular (i.c.v.) | Dose-dependent | [6] |

| Inhibition of Writhing (%) | Acetic acid-induced writhing | Mice | Oral | 80.4 ± 3.2% (at 0.5 mg/kg) | [7] |

Experimental Protocols

Acetic Acid-Induced Writhing Test:

-

Objective: To evaluate peripheral analgesic activity.

-

Animal Model: Mice.

-

Procedure: Animals are pre-treated with mesaconitine or a vehicle control via oral or intraperitoneal administration. After a set period, a 0.75% (v/v) solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates an analgesic effect.[7]

Formalin Test:

-

Objective: To assess both neurogenic (early phase) and inflammatory (late phase) pain.

-

Animal Model: Mice.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). Mesaconitine is administered prior to the formalin injection. A reduction in licking time in the early phase suggests a central analgesic effect, while a reduction in the late phase indicates peripheral anti-inflammatory and analgesic actions.[7]

Signaling Pathway for Analgesia

The analgesic action of mesaconitine is primarily mediated through the central nervous system. It is believed to enhance the release of norepinephrine (B1679862) and serotonin (B10506) in descending pain inhibitory pathways.

Anti-inflammatory Activity

Mesaconitine exhibits significant anti-inflammatory properties, as demonstrated in models of acute inflammation.[7][8] Its mechanism appears to involve the inhibition of inflammatory mediators at the early exudative stage of inflammation.[8]

Quantitative Anti-inflammatory Data

| Parameter | Model | Animal | Route of Administration | Value | Reference |

| Inhibition of Edema | Carrageenan-induced paw edema | Mice | Oral | Effective at 60 mg/kg (Radix Aconiti Carmichaeli extract) | [7] |

Experimental Protocol

Carrageenan-Induced Paw Edema:

-

Objective: To evaluate anti-inflammatory activity in an acute inflammation model.

-

Animal Model: Mice.

-

Procedure: A subplantar injection of 1% carrageenan solution is administered to the hind paw to induce localized edema. Paw volume is measured at various time points before and after carrageenan injection using a plethysmometer. Mesaconitine or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the carrageenan challenge. A reduction in paw swelling compared to the vehicle-treated group indicates anti-inflammatory activity.[7]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of mesaconitine are linked to the suppression of pro-inflammatory cytokines and modulation of inflammatory signaling pathways such as NF-κB.

Cardiotoxicity

The clinical utility of mesaconitine is severely limited by its potent cardiotoxicity, which can lead to life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[3][5] The primary mechanism of its cardiotoxicity is the persistent activation of voltage-gated sodium channels in cardiomyocytes.[3][9]

Mechanism of Cardiotoxicity

Mesaconitine binds to site 2 of the voltage-sensitive sodium channels in their open state, preventing their inactivation.[9] This leads to a prolonged influx of sodium ions, causing membrane depolarization, early afterdepolarizations, and triggered arrhythmias.[9]

Neurotoxicity